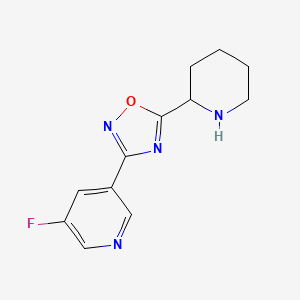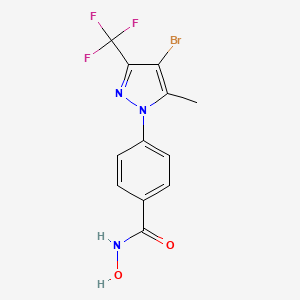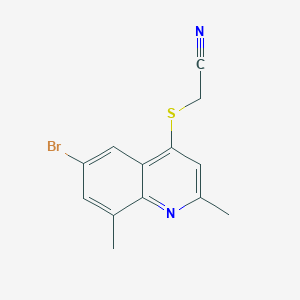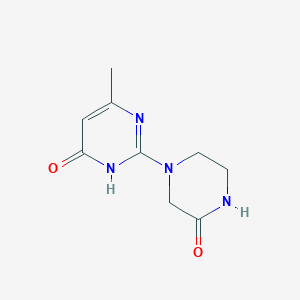
Ethyl 2-bromo-1-isobutyl-5-methyl-1H-imidazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-bromo-1-isobutyl-5-methyl-1H-imidazole-4-carboxylate is a synthetic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a bromine atom, an isobutyl group, and a methyl group attached to the imidazole ring, along with an ethyl ester functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-bromo-1-isobutyl-5-methyl-1H-imidazole-4-carboxylate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Esterification: The ethyl ester functional group can be introduced through esterification reactions involving the corresponding carboxylic acid and ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Major Products Formed
Substitution Products: Various substituted imidazole derivatives.
Oxidation Products: Oxidized forms of the imidazole ring or side chains.
Hydrolysis Products: Carboxylic acids derived from the ester group.
Applications De Recherche Scientifique
Ethyl 2-bromo-1-isobutyl-5-methyl-1H-imidazole-4-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound can be utilized in the production of agrochemicals, dyes, and other functional materials
Mécanisme D'action
The mechanism of action of Ethyl 2-bromo-1-isobutyl-5-methyl-1H-imidazole-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the ester group play crucial roles in binding to the active sites of enzymes, leading to inhibition or modulation of their activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-bromo-1H-imidazole-5-carboxylate: Lacks the isobutyl and methyl groups, making it less hydrophobic.
1-Methyl-2-bromo-1H-imidazole-5-carboxylate: Contains a methyl group instead of an isobutyl group, affecting its steric properties.
2-Bromo-1-isobutyl-1H-imidazole-5-carboxylate: Lacks the ethyl ester group, altering its reactivity and solubility
Uniqueness
Ethyl 2-bromo-1-isobutyl-5-methyl-1H-imidazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the isobutyl and methyl groups enhances its hydrophobicity, while the ethyl ester group provides a site for further chemical modifications.
Propriétés
Formule moléculaire |
C11H17BrN2O2 |
|---|---|
Poids moléculaire |
289.17 g/mol |
Nom IUPAC |
ethyl 2-bromo-5-methyl-1-(2-methylpropyl)imidazole-4-carboxylate |
InChI |
InChI=1S/C11H17BrN2O2/c1-5-16-10(15)9-8(4)14(6-7(2)3)11(12)13-9/h7H,5-6H2,1-4H3 |
Clé InChI |
VAWXWHSCNYHVRX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(N(C(=N1)Br)CC(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-Bromo-3-(tetrahydro-2H-pyran-4-YL)imidazo[1,5-A]pyrazin-8-amine](/img/structure/B11793626.png)


![Ethyl 2-(4-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11793647.png)

![5-Chlorobenzo[b]thiophen-3-amine](/img/structure/B11793678.png)
![2-Cyclopropylpyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11793680.png)
